molecular formula C7H7BrO3 B6157263 2-bromo-5-methoxybenzene-1,4-diol CAS No. 174769-28-9

2-bromo-5-methoxybenzene-1,4-diol

Cat. No. B6157263
CAS RN: 174769-28-9
M. Wt: 219
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-5-methoxybenzene-1,4-diol is a chemical compound with the CAS Number: 174769-28-9 . It has a molecular weight of 219.03 .


Synthesis Analysis

The synthesis of this compound could potentially involve electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular formula of this compound is C7H7BrO3 . The InChI code is 1S/C7H7BrO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,9-10H,1H3 .


Chemical Reactions Analysis

The chemical reactions of this compound could involve electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Mechanism of Action

The mechanism of action for 2-bromo-5-methoxybenzene-1,4-diol likely involves electrophilic aromatic substitution . This is a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-5-methoxybenzene-1,4-diol can be achieved through a multi-step process involving the protection of the hydroxyl groups, bromination, and deprotection.", "Starting Materials": [ "2-methoxyphenol", "4-bromo-1,2-dihydroxybenzene", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Acetone", "Diethyl ether", "Sodium sulfate", "Magnesium sulfate", "Sodium borohydride", "Bromine" ], "Reaction": [ "Step 1: Protect the hydroxyl groups of 2-methoxyphenol by reacting it with acetone and hydrochloric acid to form 2,4-dimethoxyphenyl acetate.", "Step 2: Brominate 4-bromo-1,2-dihydroxybenzene using bromine and sodium bicarbonate to form 2,4,5-tribromo-1,3-dihydroxybenzene.", "Step 3: Reduce 2,4,5-tribromo-1,3-dihydroxybenzene using sodium borohydride to form 2,4,5-tribromo-1,3-dihydroxybenzene.", "Step 4: Protect the hydroxyl groups of 2,4,5-tribromo-1,3-dihydroxybenzene by reacting it with acetone and hydrochloric acid to form 2,4,5-tribromo-1,3-dimethoxybenzene.", "Step 5: React 2,4,5-tribromo-1,3-dimethoxybenzene with sodium hydroxide to form 2-bromo-5-methoxybenzene-1,4-diol.", "Step 6: Deprotect the hydroxyl groups of 2-bromo-5-methoxybenzene-1,4-diol by reacting it with magnesium sulfate and diethyl ether to obtain the final product." ] }

CAS RN

174769-28-9

Molecular Formula

C7H7BrO3

Molecular Weight

219

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.